molecular formula C18H25N3O6 B020909 Boc-Phe-Gly-Gly-OH CAS No. 103340-16-5

Boc-Phe-Gly-Gly-OH

Cat. No. B020909
M. Wt: 379.4 g/mol
InChI Key: SEQGOADLZZCJJG-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of related peptides often involves standard peptide synthesis techniques, such as solid-phase synthesis (SPPS) or solution-phase synthesis, with protective groups like Boc to protect the amino functional group during the synthesis process. A study described the synthesis of a related peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, through usual workup procedures, indicating the importance of protective groups and coupling strategies in peptide synthesis (Patel et al., 1990).

Molecular Structure Analysis

Crystal structure and molecular conformation analysis provide insights into the peptide's three-dimensional structure. The aforementioned study also detailed the crystal structure and molecular conformation of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, showing the peptide adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond, which is crucial for understanding peptide folding and function (Patel et al., 1990).

Chemical Reactions and Properties

The chemical reactivity and properties of Boc-Phe-Gly-Gly-OH and similar peptides are significantly influenced by their functional groups and overall structure. The presence of the Boc group offers protection to the amine functional group, allowing for selective reactions at other sites of the peptide molecule. For instance, the synthesis approach of a Phe-Gly E-alkene dipeptide isostere demonstrates how specific chemical reactions can be employed to modify peptide structures, generating novel compounds with potentially unique biological activities (Kranz & Kessler, 1996).

Physical Properties Analysis

The physical properties of peptides like Boc-Phe-Gly-Gly-OH, including solubility, stability, and melting point, are crucial for their handling, storage, and application in research. These properties are determined by the peptide's molecular structure and the nature of its constituent amino acids. The study on the crystal structure and molecular conformation of N-Boc-L-Gly-dehydro-Phe-NHCH3 provides insights into the factors influencing peptide stability and interactions, which are essential for understanding their physical behavior (Singh et al., 1989).

Scientific Research Applications

  • Peptide Synthesis : It is used in the preparation of linear tri-, tetra-, and pentapeptides via dilithium azadienediolates (Bossler & Seebach, 1994).

  • Esterification in Chemical Synthesis : Boc-Phe-Gly-Gly-OH plays a role in the chemical esterification of alpha,alpha-trehalose to produce dipeptide esters. The sterical demands of the process affect the distribution and arrangement of acyl moieties around the core molecule (Jerić et al., 2006).

  • Pseudopeptide Synthesis : It serves as a building block in the synthesis of pseudopeptides such as dermorphin and substance P. These compounds are evaluated for their affinities for opioid receptors and NK1 receptors (Borg et al., 1999).

  • Solid Phase Peptide Synthesis : In the solid-phase synthesis of a tryptophan-containing decapeptide, this peptide sequence is used for fragment condensation (Suzuki & Sasaki, 1973).

  • Peptide Dimerization and Conjugation : Boc-Phe-Leu-OH, a related compound, is utilized for cross-linking in peptide dimerization and the conjugation of the dimer to an affinity matrix for receptor affinity purification (Shimohigashi et al., 1989).

  • Cyclization Reactions : The simple structure of Boc-Phe-Gly-Gly-OH prevents racemization and cyclodimerization, facilitating ring formation in cyclization reactions (Schmidt & Neubert, 2009).

  • Inhibitory Activity Against Endopeptidases : Boc-Tyr-Gly-Gly-Phe-Leu-CH2Cl, another related compound, has inhibitory activity against endopeptidase 22.19, relevant to the metabolism of opioid peptides (Taguchi et al., 1993).

Safety And Hazards

The safety data sheet for “Boc-Phe-Gly-Gly-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The Phe-Phe motif, which “Boc-Phe-Gly-Gly-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGOADLZZCJJG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-Gly-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Bordusa, D Ullmann, C Elsner… - … International Edition in …, 1997 - Wiley Online Library
Cationic specificity determinants of substrate mimetics 1 bind optimally to the binding site of highly specific proteases that normally determines their primary specificity. This designed …
Number of citations: 61 onlinelibrary.wiley.com
Z Liu, N Yasuda, M Simeone… - The Journal of Organic …, 2014 - ACS Publications
A highly efficient TMSI-mediated deprotection and direct isolation method to obtain zwitterionic compounds from the corresponding N-Boc derivatives has been developed. This method …
Number of citations: 28 pubs.acs.org
F Bordusa - Brazilian Journal of Medical and Biological Research, 2000 - SciELO Brasil
This article reports on the design and characteristics of substrate mimetics in protease-catalyzed reactions. Firstly, the basis of protease-catalyzed peptide synthesis and the general …
Number of citations: 34 www.scielo.br
F Bordusa - Current Protein and Peptide Science, 2002 - ingentaconnect.com
This article reviews the latest developments in protease-catalyzed peptide synthesis focusing on the use of substrate mimetics. The substrate mimetics approach takes advantage of the …
Number of citations: 25 www.ingentaconnect.com
F Bordusa - Chemical Reviews, 2002 - ACS Publications
The synthetic utility of proteases has been recognized long before their chemical nature was known. In 1783, Spallazani postulated from his experiments that gastric juice bears an …
Number of citations: 358 pubs.acs.org
DT Elmore - 1999 - books.google.com
… For example, coupling of the 4-guanidinophenyl ester of Boc-Phe-Gly-Gly-OH and H-Ala-Phe-Ala-Ala-Gly-OH gave yields of 83–98% of octapeptide. This type of approach to the …
Number of citations: 1 books.google.com
J Schottek, G Erker, R Fröhlich - Angewandte Chemie, 1997 - Wiley Online Library
… Die Konzentration von H-Ala-Phe-Ala-Ala-GIy-OH bei der Umsetzung mit Boc-Phe-Gly-Gly-OH (Abb. 2) betrug 4 m ~ und in allen anderen Ansatzen sowie im Fall von H-LeuAla-Ala-Ala-…
Number of citations: 8 onlinelibrary.wiley.com
王惠嘉, 张忠旗, 赵金礼, 杨小琳 - 中国科技期刊数据库 医药, 2018 - cqvip.com
… 方法:以2+3的片段法合成成骨生长肽C-端五肽;首先合成二肽片段Z-Tyr(bzl)-Gly-OH和三肽 片段Boc-Phe-Gly-Gly-OH;三肽片段脱保护后与二肽片段相连;得到Z-Tyr(bzl)-Gly-Phe-Gly-Gly-OH;在…
Number of citations: 0 www.cqvip.com
F Bordusa, D Ullmann, C Elsner… - Angewandte …, 1997 - Wiley Online Library
… Die Konzentration von H-Ala-Phe-Ala-Ala-GIy-OH bei der Umsetzung mit Boc-Phe-Gly-Gly-OH (Abb. 2) betrug 4 m ~ und in allen anderen Ansatzen sowie im Fall von H-LeuAla-Ala-Ala-…
Number of citations: 11 onlinelibrary.wiley.com

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